REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[OH:6][CH2:7][C:8]([OH:10])=[O:9]>>[C:1]([O:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:4])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
64.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
has completely dissolved
|
Type
|
DISTILLATION
|
Details
|
The excess propionyl chloride is then distilled off
|
Type
|
ADDITION
|
Details
|
35.6 g of crude product containing 82% of (propionyloxy)acetic acid
|
Type
|
CUSTOM
|
Details
|
is obtained as a colorless liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |